molecular formula C10H13I B1586467 1-Iodo-2,3,4,5-tetramethylbenzene CAS No. 54509-71-6

1-Iodo-2,3,4,5-tetramethylbenzene

Cat. No. B1586467
CAS RN: 54509-71-6
M. Wt: 260.11 g/mol
InChI Key: PSTRAAIJGQNXGR-UHFFFAOYSA-N
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Description

1-Iodo-2,3,4,5-tetramethylbenzene is a chemical compound . It is also known as 3-Iodo-1,2,4,5-tetramethylbenzene .


Chemical Reactions Analysis

1,2,4,5-Tetramethylbenzene, a compound closely related to 1-Iodo-2,3,4,5-tetramethylbenzene, can undergo substitution, abstraction, and addition reactions with OH radicals in the atmosphere and wastewater . The dominant channel is H abstraction from the benzene ring, and the subdominant one is OH radical addition to the benzene ring .


Physical And Chemical Properties Analysis

1-Iodo-2,3,4,5-tetramethylbenzene has a molecular weight of 260.11 g/mol. More detailed physical and chemical properties are not provided in the available resources.

Scientific Research Applications

Crystal Structure and Molecular Interactions

1-Iodo-2,3,4,5-tetramethylbenzene, also known as Iododurene, has been studied for its crystal structure and molecular interactions. It crystallizes in a chiral space group, with the iodine atom displaced from the mean plane of the carbon atoms, indicating no significant intermolecular interactions in the crystal structure (Hamdouni et al., 2012).

Application in Self-Assembling Heterodimeric Capsules

Research has explored the use of 1-Iodo-2,3,4,5-tetramethylbenzene in the context of self-assembling heterodimeric capsules. This compound contributes to orientational isomerism within these capsules, influenced by interactions like electrostatic potential repulsion and CH-halogen interaction (Kobayashi et al., 2007).

In Liquid Crystal Applications

The compound's role in the development of liquid crystals has been explored. Specifically, its involvement in the synthesis and characterization of triynylbenzenes, which exhibit a stable nematic phase in liquid crystals, shows potential for use in liquid crystal display devices (Hsu et al., 2005).

In Photolytic Reactions

The photoelectron spectra of iodobenzenes, including derivatives of 1-Iodo-2,3,4,5-tetramethylbenzene, have been examined to understand their electronic structure and potential applications in photolytic reactions (Cvitaš et al., 1977).

Synthesis of Bulky Benzenes and Aryls

Research into the synthesis of bulky benzenes and aryls includes the study of 1,4-diiodo-2,3,5,6-tetraarylbenzenes, which are structurally similar to 1-Iodo-2,3,4,5-tetramethylbenzene. These compounds demonstrate interesting distortions and potential applications in creating materials with unique properties (Shah et al., 2003).

Application in Organic Synthesis

The compound's derivatives have been used in organic synthesis, such as the synthesis of 5-Iodo-1,2,3,4-tetrahydropyridines. These derivatives showcase the compound's utility in constructing biorelated polycyclic compounds (Man et al., 2016).

In Halogenation Processes

1-Iodo-2,3,4,5-tetramethylbenzene has been involved in studies related to halogenation processes of polyalkylbenzenes, offering insights into the synthesis of mixed halogenated compounds (Bovonsombat & Mcnelis, 1993).

Nonlinear Optical Applications

The compound's derivatives have been investigated for their potential in nonlinear optical applications. This includes studies on the growth and characterization of crystals derived from similar iodobenzene compounds (Kumar et al., 2016).

Safety And Hazards

1,2,4,5-Tetramethylbenzene is flammable and may cause long-lasting harmful effects to aquatic life . It is only slightly toxic on an acute toxicologic basis and only poses an acute health hazard when ingested in excessive quantities .

properties

IUPAC Name

1-iodo-2,3,4,5-tetramethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13I/c1-6-5-10(11)9(4)8(3)7(6)2/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSTRAAIJGQNXGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)C)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380301
Record name 1-iodo-2,3,4,5-tetramethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Iodo-2,3,4,5-tetramethylbenzene

CAS RN

54509-71-6
Record name 1-Iodo-2,3,4,5-tetramethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54509-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-iodo-2,3,4,5-tetramethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Stavber, P Kralj, M Zupan - Synlett, 2002 - thieme-connect.com
Selective direct introduction of an iodine atom into alkyl-substituted benzene derivatives was effectively achieved by reaction of target molecules with elemental iodine in the presence of …
Number of citations: 18 www.thieme-connect.com
S Stavbera, M Zupana - Acta Chim. Slov, 2005 - acta-arhiv.chem-soc.si
SelectfluorTM F-TEDA-BF4 1 (1-chloromethyl-4-fluoro-1, 4-diazoniabicyclo [2.2. 2] octane bis (tetra-fluoroborate)) is not only one of the most valuable reagents for electrophilic …
Number of citations: 4 acta-arhiv.chem-soc.si
S Stavber, M Zupan - Advances in Organic Synthesis, 2006 - ingentaconnect.com
Fluorination of organic compounds using the most representative reagents from the group of N-fluoro-1,4-diazoniabicyclo[2.2.2]octane dication salts is reviewed. Data dealing with …
Number of citations: 27 www.ingentaconnect.com

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